

Role of extracellular vesicles in inducing apoptosis

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An In-depth Technical Guide on the Role of Extracellular Vesicles in Inducing Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular vesicles (EVs) are a heterogeneous group of cell-derived, membrane-enclosed particles that play crucial roles in intercellular communication.[1][2][3] These vesicles, which include exosomes, microvesicles, and apoptotic bodies, act as vehicles to transfer a wide array of bioactive molecules such as proteins, lipids, and nucleic acids between cells.[4][5]

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development.[6] A growing body of evidence indicates that EVs are significant mediators in the induction of apoptosis. EVs can carry death ligands on their surface or transport pro-apoptotic molecules as cargo, thereby triggering cell death pathways in recipient cells. This guide provides a comprehensive technical overview of the mechanisms by which EVs induce apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

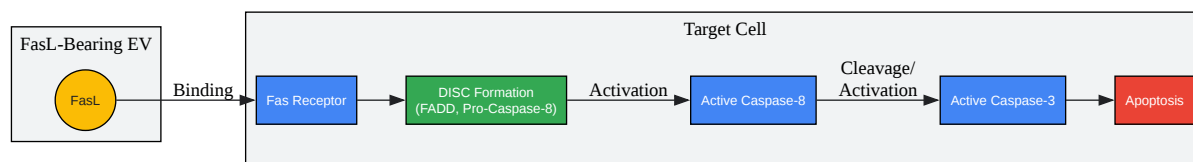
Core Mechanisms of EV-Induced Apoptosis

EVs can initiate apoptosis primarily through the activation of extrinsic death receptor pathways or by delivering cargo that modulates intrinsic apoptotic signaling in the recipient cell.

Death Receptor-Mediated Apoptosis (Extrinsic Pathway)

The most well-documented mechanism involves EVs carrying ligands of the tumor necrosis factor (TNF) superfamily on their surface. These ligands bind to corresponding death receptors on target cells, initiating a signaling cascade that culminates in apoptosis.

a) **Fas/FasL Signaling Pathway** Certain cells, particularly tumor cells and activated T-lymphocytes, release EVs that express Fas ligand (FasL) on their surface.[7][8] When these FasL-bearing EVs encounter a target cell expressing the Fas receptor (also known as CD95), the ligand-receptor interaction triggers the recruitment of the adaptor protein Fas-associated death domain (FADD). FADD, in turn, recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[9] Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, leading to the formation of active caspase-8. Active caspase-8 then initiates a downstream caspase cascade by directly cleaving and activating executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10] Mesenchymal stem cell (MSC)-derived apoptotic EVs (apoEVs) rich in FasL have been shown to induce apoptosis in multiple myeloma cells by activating this pathway.[10]

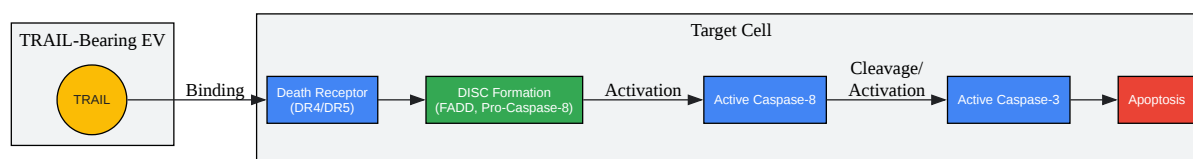


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Caption: EV-mediated FasL/Fas apoptosis pathway.

b) **TRAIL Signaling Pathway** Similar to the Fas/FasL system, EVs can carry TNF-related apoptosis-inducing ligand (TRAIL) and trigger apoptosis in cancer cells.[11][12] TRAIL-bearing EVs, which can be secreted by various cell types including mesenchymal stromal cells (MSCs) and immune cells, bind to their cognate death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the surface of target cells.[11][13] This interaction also leads to the formation of the DISC, activation of caspase-8, and subsequent execution of apoptosis.[14] EV-mediated delivery of TRAIL has been shown to be a potent anti-cancer strategy, in some cases overcoming TRAIL resistance.[11] Conversely, some cancer cells can evade apoptosis by

secreting EVs that carry DR5, which act as decoys by binding to TRAIL and preventing it from engaging with death receptors on the cell surface.[13][15]



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Caption: EV-mediated TRAIL apoptosis pathway.

Role of EV Cargo in Apoptosis Induction

EVs can also induce or modulate apoptosis by delivering functional molecules into the cytoplasm of recipient cells.

a) **Caspases** Caspases are the central executioners of apoptosis.[16] Intriguingly, EVs can directly carry active caspases, such as caspase-3 and caspase-8, within their lumen.[16][17] Upon fusion with a recipient cell, these vesicles can release their enzymatic cargo, thereby bypassing the need for upstream signaling and directly initiating the apoptotic cascade.[17] Furthermore, the activation of caspases in the parent cell, particularly caspase-3, is a critical step in the biogenesis of apoptotic bodies and other apoptotic EVs (ApoEVs), influencing membrane blebbing and the packaging of cellular contents.[2][17]

b) **MicroRNAs (miRNAs)** EVs are rich in microRNAs (miRNAs), small non-coding RNAs that regulate gene expression post-transcriptionally.[18][19][20] EVs can deliver specific miRNAs to recipient cells that target the mRNA of key apoptosis-regulating proteins. For instance, an EV could deliver a miRNA that suppresses the expression of an anti-apoptotic protein like Bcl-2, thereby tilting the cellular balance towards death.[21] Conversely, EVs can also promote survival by transferring miRNAs that inhibit pro-apoptotic genes. Studies have shown that EVs enriched with specific miRNAs, such as miR-7704, can attenuate hyperoxia-induced apoptosis by modulating levels of FasL, cleaved caspases, and Bcl-2 in lung epithelial cells.[21]

Quantitative Data on EV-Induced Apoptosis

The following tables summarize quantitative data from studies investigating the pro-apoptotic effects of EVs.

Table 1: Apoptotic Efficacy of TRAIL-Expressing Exosomes

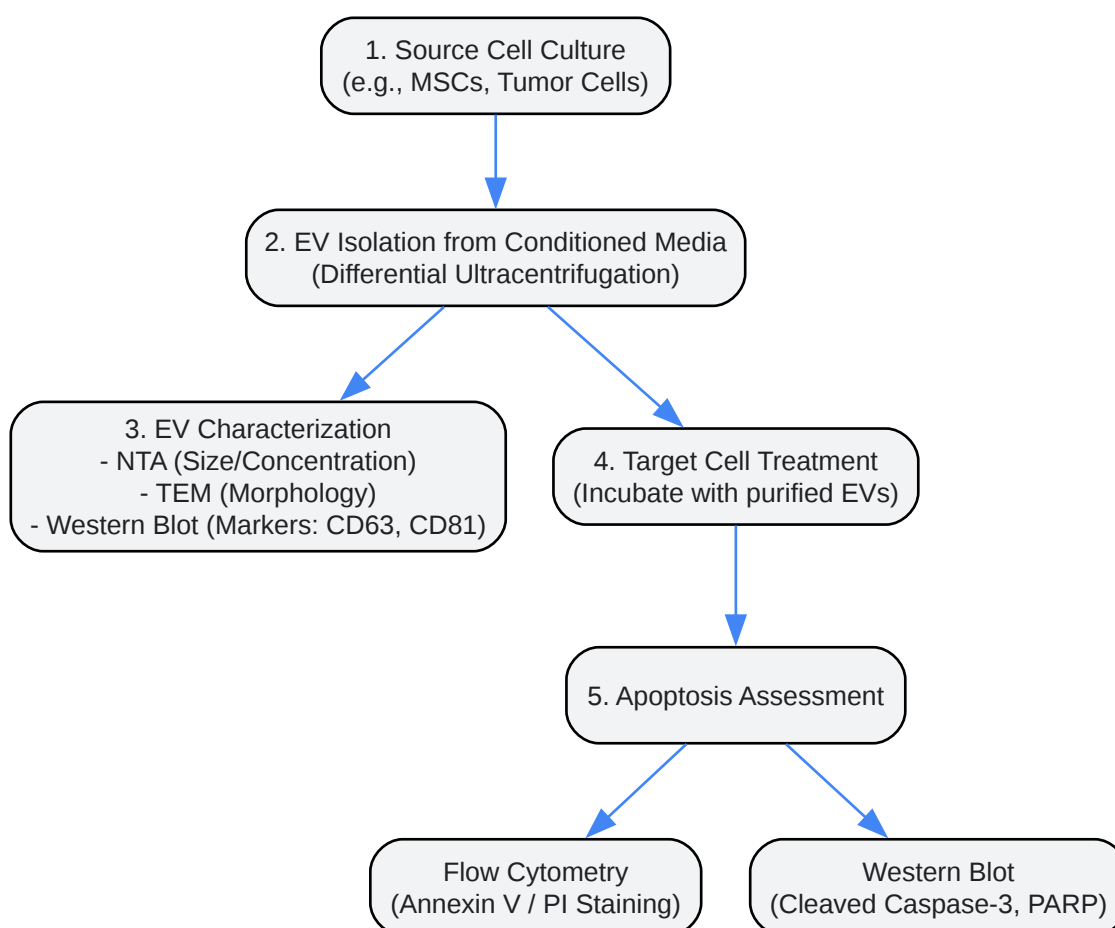
Cell Line	EV Treatment	Concentration	Time (hours)	Endpoint	Result	Reference
SUDHL4 Lymphoma	Exosomal TRAIL	20 ng/mL	24	Caspase-3 Activation	63.0%	[14]
SUDHL4 Lymphoma	Exosomal TRAIL	20 ng/mL	48	Caspase-3 Activation	83.6%	[14]
SUDHL4 Lymphoma	Exosomal TRAIL	ED50	48	Apoptosis	5.9 ng/mL	[14]
SUDHL4 Lymphoma	Soluble TRAIL	ED50	48	Apoptosis	9.3 ng/mL	[14]
INT12 Melanoma	Exosomal TRAIL	ED50	48	Apoptosis	8.9 ng/mL	[14]
INT12 Melanoma	Soluble TRAIL	ED50	48	Apoptosis	19.0 ng/mL	[14]

Table 2: General Experimental Conditions for Studying EV Effects

Cell Type	EV Treatment	EV Concentration	Endpoint	Reference
Human Pulmonary Microvascular Endothelial Cells (HPMECs)	Plasma-derived Large or Small EVs	3 µg	Apoptosis Analysis	[22]
Human Alveolar Epithelial Cells (A549)	HUCMSC-derived EVs	500:1 (EV-to-cell ratio)	Proliferation & Apoptosis	[21]

Experimental Protocols

Standardized protocols are critical for the reproducible study of EV-mediated apoptosis. Below are methodologies for key experiments.



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